Cas no 1249904-48-0 (3-(4-bromo-3-fluorophenyl)-1-methyl-1H-pyrazol-5-amine)

3-(4-bromo-3-fluorophenyl)-1-methyl-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazol-5-amine, 3-(4-bromo-3-fluorophenyl)-1-methyl-
- 3-(4-Bromo-3-fluorophenyl)-1-methyl-1h-pyrazol-5-amine
- CS-0283743
- 1249904-48-0
- EN300-1149034
- AKOS010971287
- 3-(4-bromo-3-fluorophenyl)-1-methyl-1H-pyrazol-5-amine
-
- Inchi: 1S/C10H9BrFN3/c1-15-10(13)5-9(14-15)6-2-3-7(11)8(12)4-6/h2-5H,13H2,1H3
- InChI Key: FUUXPHZRJRGHLW-UHFFFAOYSA-N
- SMILES: N1(C)C(N)=CC(C2=CC=C(Br)C(F)=C2)=N1
Computed Properties
- Exact Mass: 268.99639g/mol
- Monoisotopic Mass: 268.99639g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8Ų
- XLogP3: 2.3
Experimental Properties
- Density: 1.65±0.1 g/cm3(Predicted)
- Boiling Point: 411.5±45.0 °C(Predicted)
- pka: 2.66±0.10(Predicted)
3-(4-bromo-3-fluorophenyl)-1-methyl-1H-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1149034-2.5g |
3-(4-bromo-3-fluorophenyl)-1-methyl-1H-pyrazol-5-amine |
1249904-48-0 | 95% | 2.5g |
$1089.0 | 2023-10-25 | |
Enamine | EN300-1149034-1.0g |
3-(4-bromo-3-fluorophenyl)-1-methyl-1H-pyrazol-5-amine |
1249904-48-0 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1149034-0.1g |
3-(4-bromo-3-fluorophenyl)-1-methyl-1H-pyrazol-5-amine |
1249904-48-0 | 95% | 0.1g |
$490.0 | 2023-10-25 | |
Enamine | EN300-1149034-0.25g |
3-(4-bromo-3-fluorophenyl)-1-methyl-1H-pyrazol-5-amine |
1249904-48-0 | 95% | 0.25g |
$513.0 | 2023-10-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354413-1g |
3-(4-Bromo-3-fluorophenyl)-1-methyl-1h-pyrazol-5-amine |
1249904-48-0 | 98% | 1g |
¥27720.00 | 2024-08-09 | |
Enamine | EN300-1149034-0.05g |
3-(4-bromo-3-fluorophenyl)-1-methyl-1H-pyrazol-5-amine |
1249904-48-0 | 95% | 0.05g |
$468.0 | 2023-10-25 | |
Enamine | EN300-1149034-1g |
3-(4-bromo-3-fluorophenyl)-1-methyl-1H-pyrazol-5-amine |
1249904-48-0 | 95% | 1g |
$557.0 | 2023-10-25 | |
Enamine | EN300-1149034-5g |
3-(4-bromo-3-fluorophenyl)-1-methyl-1H-pyrazol-5-amine |
1249904-48-0 | 95% | 5g |
$1614.0 | 2023-10-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354413-100mg |
3-(4-Bromo-3-fluorophenyl)-1-methyl-1h-pyrazol-5-amine |
1249904-48-0 | 98% | 100mg |
¥26136.00 | 2024-08-09 | |
Enamine | EN300-1149034-0.5g |
3-(4-bromo-3-fluorophenyl)-1-methyl-1H-pyrazol-5-amine |
1249904-48-0 | 95% | 0.5g |
$535.0 | 2023-10-25 |
3-(4-bromo-3-fluorophenyl)-1-methyl-1H-pyrazol-5-amine Related Literature
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
Additional information on 3-(4-bromo-3-fluorophenyl)-1-methyl-1H-pyrazol-5-amine
Comprehensive Overview of 3-(4-bromo-3-fluorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS No. 1249904-48-0)
3-(4-bromo-3-fluorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS No. 1249904-48-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique bromo-fluorophenyl and methyl-pyrazole structural motifs, is widely studied for its potential applications in drug discovery and material science. Researchers are particularly interested in its amine functional group, which offers versatile reactivity for further derivatization.
In recent years, the demand for fluorinated and brominated compounds has surged due to their enhanced bioavailability and metabolic stability. 3-(4-bromo-3-fluorophenyl)-1-methyl-1H-pyrazol-5-amine fits into this trend, as its halogenated aromatic ring contributes to improved binding affinity in target interactions. This makes it a valuable intermediate for developing kinase inhibitors and GPCR modulators, which are hot topics in precision medicine and oncology research.
The synthesis of CAS No. 1249904-48-0 typically involves multi-step organic reactions, including cross-coupling and amination processes. Advanced techniques like microwave-assisted synthesis and flow chemistry have been explored to optimize its production, addressing the growing need for scalable and sustainable methodologies. These innovations align with the broader industry shift toward green chemistry, a frequently searched topic among chemists and environmental advocates.
From an analytical perspective, 3-(4-bromo-3-fluorophenyl)-1-methyl-1H-pyrazol-5-amine is characterized using techniques such as NMR spectroscopy, HPLC, and mass spectrometry. Its physicochemical properties, including solubility and stability under various conditions, are critical for formulation scientists. These details are often queried in academic forums and databases, reflecting the compound's relevance in preclinical development.
Beyond pharmaceuticals, this compound has potential applications in agrochemicals, where its heterocyclic core could serve as a scaffold for novel pesticides or herbicides. The 4-bromo-3-fluorophenyl moiety, in particular, may enhance pest resistance management—a pressing concern in modern agriculture. Such interdisciplinary applications make CAS No. 1249904-48-0 a subject of interest in both life sciences and industrial chemistry.
In summary, 3-(4-bromo-3-fluorophenyl)-1-methyl-1H-pyrazol-5-amine represents a versatile building block with broad utility. Its alignment with trends like targeted therapy, sustainable synthesis, and crop protection ensures its continued prominence in scientific literature and commercial pipelines. For researchers seeking reliable data on this compound, platforms like Reaxys and SciFinder provide extensive references, further underscoring its importance in contemporary chemistry.
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